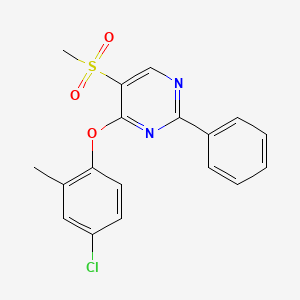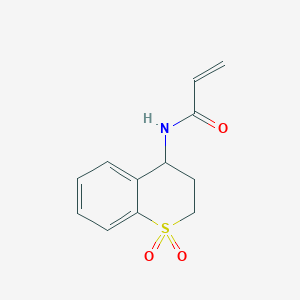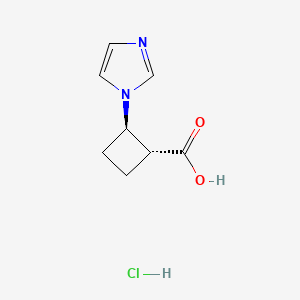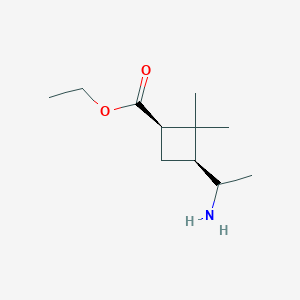
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone” seems to be a complex organic molecule. It appears to contain a pyrimidine ring, which is a basic structure in many biological compounds, and a sulfone group, which is often found in various drugs and other active substances .
Molecular Structure Analysis
The molecular structure of a related compound, “4-chloro-2-methylphenoxyacetic acid”, has been investigated using computational methods .Chemical Reactions Analysis
The chemical reactions of a related compound, “4-chloro-2-methylphenoxyacetic acid”, have been studied. This compound belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “4-chloro-2-methylphenoxyacetic acid”, have been analyzed .Applications De Recherche Scientifique
Environmental Presence and Health Impacts
Research has focused on chemicals with endocrine-disrupting properties, such as PCBs and their metabolites, which interact with the endocrine system in mammals, including humans. Studies have evaluated the levels of hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO2-PCBs) in blood, investigating their potential risks and adverse health effects, such as carcinogenicity, reproductive impairment, and developmental neurotoxicity (Quinete et al., 2014).
Chlorogenic Acid: Pharmacological Effects
Chlorogenic Acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. It modulates lipid metabolism and glucose, potentially treating hepatic steatosis, cardiovascular disease, and obesity (Naveed et al., 2018).
Sorption and Environmental Fate of Herbicides
Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals have been conducted to understand their environmental fate. The review by Werner et al. (2012) suggests that soil organic matter and iron oxides are significant sorbents for these chemicals, highlighting the need for further research to optimize their biological and pharmacological effects (Werner, Garratt, & Pigott, 2012).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as (4-chloro-2-methylphenoxy)acetic acid (mcpa), act as synthetic auxins . Auxins are a type of plant hormone that regulates various aspects of plant growth and development .
Mode of Action
Mcpa, a similar compound, acts by mimicking the auxin growth hormone indoleacetic acid (iaa) . When these synthetic auxins are applied to plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
Auxins regulate various processes in plants, including cell elongation, apical dominance, and tissue differentiation .
Pharmacokinetics
It is known that the physicochemical properties of similar ionic liquids, such as solubility and thermal stability, have been characterized .
Result of Action
Similar compounds, such as mcpa, have been shown to induce rapid, uncontrolled growth in plants .
Action Environment
It is known that the properties and applications of similar ionic liquids can be influenced by the selection of cations and anions during their design .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12-10-14(19)8-9-15(12)24-18-16(25(2,22)23)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRLERKEQYBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)
![2-methoxy-6-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2768967.png)
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)





![N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2768980.png)
![2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2768981.png)

![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)
